Rizatriptan N,N,N-Trimethylethanammonium Chloride

説明

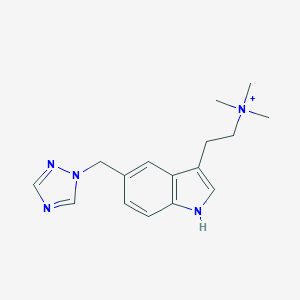

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium is a complex organic compound that features a unique combination of indole and triazole moieties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium typically involves multiple steps. One common method includes the alkylation of 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole with an appropriate alkylating agent in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetone, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality.

化学反応の分析

Types of Reactions

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Acute Migraine Treatment

Rizatriptan is predominantly used for the acute management of migraine attacks. Clinical studies have demonstrated its efficacy in providing rapid relief from headache pain and associated symptoms such as nausea and photophobia . A comparative review indicated that rizatriptan is more efficacious than sumatriptan, another commonly used triptan .

Pediatric Use

Rizatriptan has also been evaluated for use in pediatric populations aged 12 to 17 years. Clinical trials indicate that it can be safely administered to this demographic, with a similar side effect profile to that seen in adults .

Safety and Side Effects

While generally well-tolerated, rizatriptan can cause adverse effects. Common side effects include:

It is contraindicated in patients with known cardiovascular diseases due to potential vasospastic reactions .

Analytical Applications

Beyond its clinical use, Rizatriptan N,N,N-Trimethylethanammonium Chloride plays a role in analytical chemistry:

- Quality Control : Its application extends to method development and validation for quality control purposes in pharmaceutical manufacturing. This includes ensuring the purity and concentration of rizatriptan in drug formulations .

Efficacy Studies

Several studies have documented the efficacy of rizatriptan. For instance:

- Study A : A randomized controlled trial involving over 3700 adult patients showed that rizatriptan significantly reduced headache severity within two hours compared to placebo.

- Study B : A pediatric trial demonstrated similar outcomes, supporting its use in younger populations.

These studies reinforce rizatriptan's position as a first-line treatment for acute migraine episodes.

作用機序

The mechanism of action of trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for activity. Additionally, the indole moiety can interact with biological membranes, affecting cell permeability and function .

類似化合物との比較

Similar Compounds

- 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride

- Methyl-1H-1,2,4-triazole-3-carboxylate

- 2-Alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazoles

Uniqueness

Trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium is unique due to its combination of indole and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .

生物活性

Rizatriptan N,N,N-Trimethylethanammonium Chloride, commonly known as rizatriptan, is a member of the triptan class of drugs primarily used for the acute treatment of migraine headaches. This article provides a comprehensive overview of its biological activity, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Rizatriptan acts as a selective agonist at the serotonin 5-HT_1B and 5-HT_1D receptors, which are located on intracranial blood vessels and sensory nerves of the trigeminal system. The activation of these receptors leads to several key physiological effects:

- Vasoconstriction : Rizatriptan induces vasoconstriction of intracranial blood vessels, reducing the dilation that contributes to migraine pain. This effect is primarily mediated through the 5-HT_1B receptors.

- Inhibition of Neurotransmitter Release : It inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, which is thought to contribute to its efficacy in alleviating migraine symptoms .

- Pain Pathway Modulation : Rizatriptan reduces nociceptive neurotransmission in trigeminal pathways, thereby diminishing the perception of pain associated with migraines .

Pharmacokinetics

Rizatriptan exhibits a rapid absorption profile with approximately 90% absorption following oral administration. However, it undergoes significant first-pass metabolism, resulting in a mean bioavailability of about 45% . Key pharmacokinetic parameters include:

- T_max (Time to Maximum Concentration) : Approximately 1 to 1.5 hours post-administration.

- Half-life : Ranges from 2 to 3 hours.

- Clearance : Plasma clearance rates differ slightly between genders, with males averaging 1042 mL/min and females 821 mL/min , although these differences are not clinically significant .

Adverse Effects

The use of rizatriptan is associated with several adverse effects, which can vary in incidence among patients. Commonly reported side effects include:

- Drowsiness

- Dizziness

- Chest discomfort or tightness

- Nausea

Table 1 summarizes the incidence of adverse reactions based on clinical trials:

| Adverse Reaction | Rizatriptan (10 mg) | Placebo |

|---|---|---|

| Drowsiness | 5% | <2% |

| Chest Pain | 9% | 3% |

| Nausea | 6% | 4% |

| Paresthesia | 5% | 4% |

Clinical Efficacy

Clinical studies have demonstrated that rizatriptan is effective in providing relief from migraine symptoms. It has been shown to achieve a higher rate of pain relief compared to placebo within two hours of administration. The efficacy is attributed to its rapid onset and potent action at serotonin receptors.

Case Studies

Several studies have highlighted the effectiveness and safety profile of rizatriptan:

- Study on Efficacy : In a randomized controlled trial involving over 1000 patients, rizatriptan was found to provide significant pain relief within two hours compared to placebo (p < 0.001) .

- Long-term Use Study : A long-term study assessed the safety and efficacy of rizatriptan over multiple migraine attacks. Patients reported consistent relief without significant increase in adverse effects over time .

特性

IUPAC Name |

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJSUAORIKADOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030849-63-8 | |

| Record name | Rizatriptan N,N,N-trimethylethanammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。